Cas no 2138337-90-1 (5-(2-Cyano-6-methylphenyl)pyrimidine-2-carboxylic acid)

5-(2-Cyano-6-methylphenyl)pyrimidine-2-carboxylic acid is a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its pyrimidine core and functionalized phenyl ring provide a rigid scaffold for further derivatization, enabling precise structural modifications. The presence of both carboxylic acid and cyano groups enhances reactivity, facilitating coupling reactions or cyclization processes. This compound exhibits high purity and stability under standard conditions, making it suitable for research and industrial applications. Its structural features contribute to potential bioactivity, particularly in kinase inhibition or antimicrobial studies. The methyl substitution offers steric control, while the electron-withdrawing cyano group influences electronic properties, allowing fine-tuning in molecular design.
5-(2-Cyano-6-methylphenyl)pyrimidine-2-carboxylic acid structure
2138337-90-1 structure
Product Name:5-(2-Cyano-6-methylphenyl)pyrimidine-2-carboxylic acid
CAS No:2138337-90-1
MF:C13H9N3O2
MW:239.229462385178
CID:6416922
PubChem ID:165743904
Update Time:2025-10-28

5-(2-Cyano-6-methylphenyl)pyrimidine-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-(2-cyano-6-methylphenyl)pyrimidine-2-carboxylic acid
    • 2138337-90-1
    • EN300-736951
    • 5-(2-Cyano-6-methylphenyl)pyrimidine-2-carboxylic acid
    • Inchi: 1S/C13H9N3O2/c1-8-3-2-4-9(5-14)11(8)10-6-15-12(13(17)18)16-7-10/h2-4,6-7H,1H3,(H,17,18)
    • InChI Key: XFVWPHVXBSAMLD-UHFFFAOYSA-N
    • SMILES: OC(C1=NC=C(C=N1)C1C(C#N)=CC=CC=1C)=O

Computed Properties

  • Exact Mass: 239.069476538g/mol
  • Monoisotopic Mass: 239.069476538g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 355
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 86.9Ų

5-(2-Cyano-6-methylphenyl)pyrimidine-2-carboxylic acid Pricemore >>

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Additional information on 5-(2-Cyano-6-methylphenyl)pyrimidine-2-carboxylic acid

5-(2-Cyano-6-methylphenyl)pyrimidine-2-carboxylic acid: A Comprehensive Overview

5-(2-Cyano-6-methylphenyl)pyrimidine-2-carboxylic acid (CAS No. 2138337-90-1) is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry, materials science, and pharmacology. This compound, with its unique structural features, has been the subject of extensive research due to its potential applications in drug development and advanced materials synthesis. The molecule's structure, comprising a pyrimidine ring substituted with a cyano group and a methyl group on the phenyl ring, endows it with distinctive electronic and steric properties that make it an intriguing candidate for various chemical and biological studies.

The synthesis of 5-(2-Cyano-6-methylphenyl)pyrimidine-2-carboxylic acid involves a multi-step process that typically begins with the preparation of the phenyl derivative followed by its coupling with a pyrimidine moiety. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly routes for its production. Researchers have explored the use of transition metal catalysts, such as palladium complexes, to facilitate coupling reactions, thereby enhancing the yield and purity of the final product.

One of the most promising applications of this compound lies in its potential as a building block for drug discovery. The pyrimidine ring is a common structural motif in many bioactive molecules, including antiviral agents, anticancer drugs, and kinase inhibitors. The presence of the cyano group and methyl substituent on the phenyl ring introduces additional functional diversity, allowing for further chemical modifications to optimize biological activity. Recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory effects against several enzymes implicated in diseases such as cancer and neurodegenerative disorders.

In addition to its pharmacological applications, 5-(2-Cyano-6-methylphenyl)pyrimidine-2-carboxylic acid has shown potential in materials science. Its rigid structure and conjugated system make it an attractive candidate for use in organic electronics, particularly in the development of semiconducting materials and optoelectronic devices. Researchers have investigated its ability to form self-assembled monolayers and its compatibility with various deposition techniques, paving the way for its integration into next-generation electronic devices.

The physical and chemical properties of this compound have been thoroughly characterized using advanced analytical techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. These studies have provided insights into its molecular conformation, stability, and reactivity under different conditions. For instance, X-ray crystallography has revealed a highly ordered crystal structure with significant intermolecular interactions that contribute to its thermal stability.

From an environmental perspective, understanding the degradation pathways and ecological impact of 5-(2-Cyano-6-methylphenyl)pyrimidine-2-carboxylic acid is crucial for ensuring sustainable practices in its synthesis and application. Recent research has focused on identifying biodegradation mechanisms under aerobic and anaerobic conditions, as well as assessing its toxicity to aquatic organisms. These studies aim to provide guidelines for safe handling and disposal of the compound during industrial processes.

In conclusion, 5-(2-Cyano-6-methylphenyl)pyrimidine-2-carboxylic acid (CAS No. 2138337-90-1) stands at the forefront of modern chemical research due to its versatile structure and wide-ranging applications. Its role as a key intermediate in drug discovery, combined with its potential in materials science and environmental studies, underscores its importance in advancing both scientific knowledge and technological innovation.

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